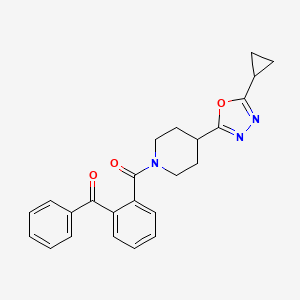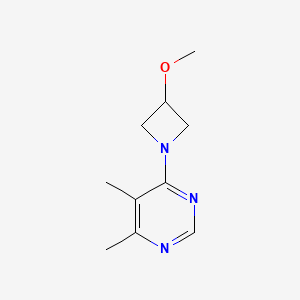
(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone” is a complex organic compound that contains a pyrrole ring, a piperazine ring, and a ketone functional group . The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The ketone group is a carbonyl group (C=O) attached to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and piperazine rings, as well as the bromine, methyl, and ketone groups . The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the piperazine ring, and the ketone group . The bromine and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ketone group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties : Compounds related to (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone have been synthesized and evaluated for their antioxidant properties. For example, a study synthesized bromophenols and assessed their antioxidant power using various in vitro assays, comparing them to synthetic standard antioxidants (Balaydın et al., 2010).
Biological Activity of Triazole Analogues : Analogues of the compound have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Certain compounds displayed significant inhibition of bacterial growth, suggesting potential as therapeutic agents (Nagaraj et al., 2018).
Anticancer and Chemopreventive Agents : Tetrahydro-β-carboline derivatives, which include compounds structurally related to this compound, have been synthesized and evaluated for their potential as anticancer and chemopreventive agents. The study identified promising leads for further development (Zhang et al., 2018).
Carbonic Anhydrase Inhibitory Properties : Studies have explored the inhibitory properties of bromophenol derivatives of the compound against human carbonic anhydrase isozymes, which could be valuable for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antiviral Activity : Some analogues have been synthesized and shown to possess activity against human cytomegalovirus and herpes simplex virus, suggesting potential use in antiviral therapies (Saxena et al., 1990).
Synthesis and Structure Analysis : Research has also focused on the synthesis and structural analysis of related compounds, helping to understand their physicochemical properties and potential applications in various fields, including materials science (Huang et al., 2021).
Antimicrobial and Antioxidant Activities : Studies have synthesized derivatives and evaluated their antimicrobial and antioxidant activities, contributing to the development of new therapeutic agents (Thirunarayanan, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZVOXPJADABCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2750157.png)





![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)
![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)
![9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2750172.png)
![2-[(2-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2750173.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2750176.png)